Propargyl-PEG8-acid
Propargyl-PEG8-acid
Propargyl-PEG8-acid is a PEG derivative containing a propargyl group with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage.
Brand Name:
Vulcanchem
CAS No.:
2055014-94-1
VCID:
VC0540371
InChI:
InChI=1S/C20H36O10/c1-2-4-23-6-8-25-10-12-27-14-16-29-18-19-30-17-15-28-13-11-26-9-7-24-5-3-20(21)22/h1H,3-19H2,(H,21,22)
SMILES:
C#CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Molecular Formula:
C20H36O10
Molecular Weight:
436.5
Propargyl-PEG8-acid
CAS No.: 2055014-94-1
Cat. No.: VC0540371
Molecular Formula: C20H36O10
Molecular Weight: 436.5
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Propargyl-PEG8-acid is a PEG derivative containing a propargyl group with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. |
|---|---|
| CAS No. | 2055014-94-1 |
| Molecular Formula | C20H36O10 |
| Molecular Weight | 436.5 |
| IUPAC Name | 3-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
| Standard InChI | InChI=1S/C20H36O10/c1-2-4-23-6-8-25-10-12-27-14-16-29-18-19-30-17-15-28-13-11-26-9-7-24-5-3-20(21)22/h1H,3-19H2,(H,21,22) |
| Standard InChI Key | QZQUQXNQKWZDNM-UHFFFAOYSA-N |
| SMILES | C#CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
| Appearance | Solid powder |
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